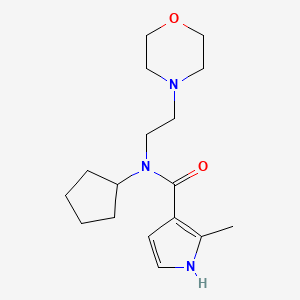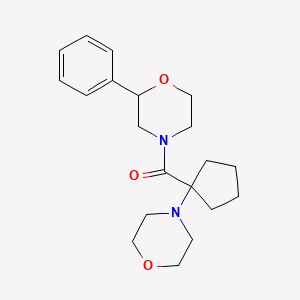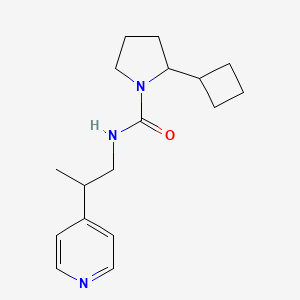
N-cyclopentyl-2-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-3-carboxamide, also known as CPI-1189, is a novel compound that has been synthesized and studied for its potential use in various scientific research applications. This compound has shown promise in its ability to modulate certain physiological and biochemical processes, making it a potentially valuable tool for researchers in the fields of pharmacology and neuroscience. In
Mecanismo De Acción
The exact mechanism of action of N-cyclopentyl-2-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-3-carboxamide is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. Specifically, the compound has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. Additionally, this compound has been shown to have potential as a modulator of the glutamate system, which is involved in the regulation of learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific research application. For example, studies have shown that the compound can increase the release of dopamine in the brain, leading to increased motivation and reward-seeking behavior. Additionally, this compound has been shown to have potential as a treatment for various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of N-cyclopentyl-2-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-3-carboxamide is its potential as a modulator of various neurotransmitter systems in the brain. This makes it a potentially valuable tool for researchers studying the neurobiology of various disorders and conditions. Additionally, this compound has been shown to have relatively low toxicity and side effects, making it a potentially safe and effective treatment option. However, there are also limitations to the use of this compound in lab experiments, including the need for high-purity samples and the potential for off-target effects.
Direcciones Futuras
There are many potential future directions for research on N-cyclopentyl-2-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-3-carboxamide, including further investigation of its mechanism of action and its potential as a treatment for various neurological disorders. Additionally, there is potential for the development of new compounds based on the structure of this compound, which could have improved efficacy and fewer side effects. Finally, there is potential for the use of this compound in combination with other compounds or therapies, which could lead to improved treatment outcomes for various disorders and conditions.
Métodos De Síntesis
N-cyclopentyl-2-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-3-carboxamide is typically synthesized through a multi-step process involving the reaction of various chemical reagents. The exact synthesis method can vary depending on the specific laboratory and research application, but generally involves the use of a cyclization reaction to form the pyrrole ring and the addition of a morpholine group to the resulting compound. The final product is typically purified using various chromatography techniques to obtain a high-purity sample suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-3-carboxamide has been studied for its potential use in a variety of scientific research applications, including pharmacology and neuroscience. One of the key areas of research has been in the study of the compound's mechanism of action and its ability to modulate various physiological and biochemical processes. For example, this compound has been shown to have potential as a modulator of the dopamine system, which is involved in the regulation of mood, motivation, and reward. Other studies have investigated the compound's potential as a treatment for various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Propiedades
IUPAC Name |
N-cyclopentyl-2-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-14-16(6-7-18-14)17(21)20(15-4-2-3-5-15)9-8-19-10-12-22-13-11-19/h6-7,15,18H,2-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOANZQWVNNJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)N(CCN2CCOCC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)
![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7639278.png)
![1-(cyclopropanecarbonyl)-N-[1-cyclopropyl-2-(3-methylphenyl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7639283.png)

![6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7639292.png)
![1-Methyl-5-[2-(5-methylthiophen-2-yl)cyclopropanecarbonyl]-3,4-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7639302.png)
![6-(4-Cyclopentyl-1,4-diazepan-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B7639309.png)

![2-[1-[5-[[(3-Fluoropyridin-2-yl)amino]methyl]pyridin-2-yl]piperidin-2-yl]ethanol](/img/structure/B7639326.png)
![3-[2-(2-Cyano-3-fluoroanilino)ethyl]-1-methyl-1-(oxolan-3-ylmethyl)urea](/img/structure/B7639334.png)
![1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7639344.png)
![2-(1,2-oxazol-3-ylmethyl)-5-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7639352.png)
